molecular formula C13H9N3O7 B14267637 5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid CAS No. 189869-64-5

5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid

Cat. No.: B14267637
CAS No.: 189869-64-5
M. Wt: 319.23 g/mol
InChI Key: TTXSHKFNMTVOEW-UHFFFAOYSA-N
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Description

5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a hydrazinyl group, and a dioxocyclohexa-diene carboxylic acid moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 4-nitrophenylhydrazine and a suitable aldehyde or ketone forms the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of an oxidizing agent to form the dioxocyclohexa-diene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The nitrophenyl and hydrazinyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylhydrazine: Shares the nitrophenylhydrazine moiety but lacks the dioxocyclohexa-diene structure.

    Quinone Derivatives: Similar redox properties but different structural features.

    Aromatic Carboxylic Acids: Similar carboxylic acid functionality but different substituents on the aromatic ring.

Uniqueness

5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

189869-64-5

Molecular Formula

C13H9N3O7

Molecular Weight

319.23 g/mol

IUPAC Name

3,4,5-trihydroxy-2-[(4-nitrophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H9N3O7/c17-9-5-8(13(20)21)10(12(19)11(9)18)15-14-6-1-3-7(4-2-6)16(22)23/h1-5,17-19H,(H,20,21)

InChI Key

TTXSHKFNMTVOEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C(=C(C=C2C(=O)O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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